N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3616131
CAS Number:
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It is currently in clinical trials for various inflammatory diseases. []
  • Relevance: Apremilast shares a similar backbone structure with N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Both compounds feature a methanesulfonyl group (CH3SO2-) attached to an ethyl chain, which is further linked to a substituted aromatic ring (3-ethoxy-4-methoxyphenyl in Apremilast and 3-methoxyphenyl in the target compound). Additionally, both possess an acetamide group, although its position and connection within the molecule differ. These structural similarities suggest potential shared pharmacological properties or mechanisms of action. []

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide (Form -1)

  • Compound Description: Form -1 is a specific solid form of N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide. The research focuses on its preparation and properties as a solid form. []
  • Relevance: This compound exhibits a very high degree of structural similarity to Apremilast and, consequently, to the target compound, N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. It features the same methanesulfonyl-ethyl-aromatic ring system with a 3-ethoxy-4-methoxyphenyl substituent. The main difference lies in the replacement of the dibenzyl-glycinamide moiety in the target compound with a 2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl group in Form -1. Nonetheless, the significant shared structural elements make it a relevant related compound for comparison. []

Cyclopropyl-N-{2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide

  • Compound Description: This compound is investigated for its potential in treating psoriasis and psoriatic arthritis. The research explores its effectiveness both as a standalone treatment and in combination with other active agents. []

3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3)

  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. They demonstrated significant activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeruginosa, and Candida albicans. []
  • Relevance: Both compounds, particularly compound (4), are structurally related to N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide through the presence of a 3-methoxyphenyl group attached to a heterocyclic ring system. This shared feature suggests a potential for similar chemical properties and reactivity. []

Properties

Product Name

N~1~,N~1~-dibenzyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N,N-dibenzyl-2-(3-methoxy-N-methylsulfonylanilino)acetamide

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H26N2O4S/c1-30-23-15-9-14-22(16-23)26(31(2,28)29)19-24(27)25(17-20-10-5-3-6-11-20)18-21-12-7-4-8-13-21/h3-16H,17-19H2,1-2H3

InChI Key

ZPEBUJQVHIZADH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.